

ERB-196: A Deep Dive into its Downstream Signaling Pathways

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Compound of Interest

Compound Name: *ERB-196*

Cat. No.: *B1239775*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ERB-196, also known as WAY-202196, is a potent and selective agonist of Estrogen Receptor Beta (ER β), a key nuclear receptor involved in a diverse range of physiological processes. This document provides a comprehensive technical overview of the downstream signaling pathways modulated by **ERB-196**. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of its mechanism of action. This guide synthesizes current knowledge on both the genomic and non-genomic signaling cascades initiated by **ERB-196**, with a particular focus on its significant anti-inflammatory properties. Quantitative data from key preclinical studies are presented in tabular format for clear comparison, and detailed experimental protocols for relevant assays are provided. Furthermore, signaling pathways are visually represented using Graphviz diagrams to facilitate a clear understanding of the complex molecular interactions.

Introduction to ERB-196 and Estrogen Receptor Beta (ER β)

Estrogens, a class of steroid hormones, exert their effects through two primary receptors: Estrogen Receptor Alpha (ER α) and Estrogen Receptor Beta (ER β)[1]. These receptors are ligand-activated transcription factors that modulate the expression of target genes[2][3]. While ER α is predominantly associated with the proliferative effects of estrogen in tissues like the

breast and uterus, ER β often exhibits anti-proliferative and pro-apoptotic effects in various cancers and has emerged as a critical mediator of anti-inflammatory responses[4][5].

ERB-196 is a synthetic, non-steroidal compound designed to selectively bind to and activate ER β with high affinity, thereby minimizing the potential side effects associated with ER α activation. Its selective agonism makes it a valuable tool for dissecting the specific roles of ER β signaling and a promising therapeutic candidate for a range of conditions, most notably inflammatory diseases such as sepsis.

Downstream Signaling Pathways of ERB-196

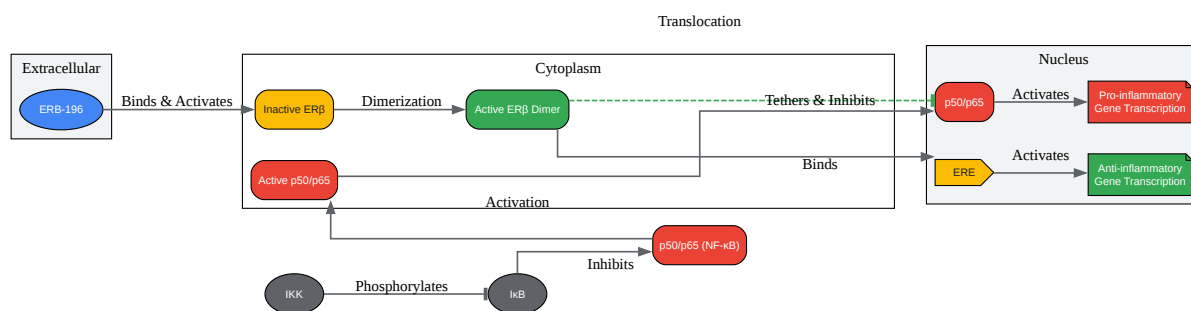
The activation of ER β by **ERB-196** initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.

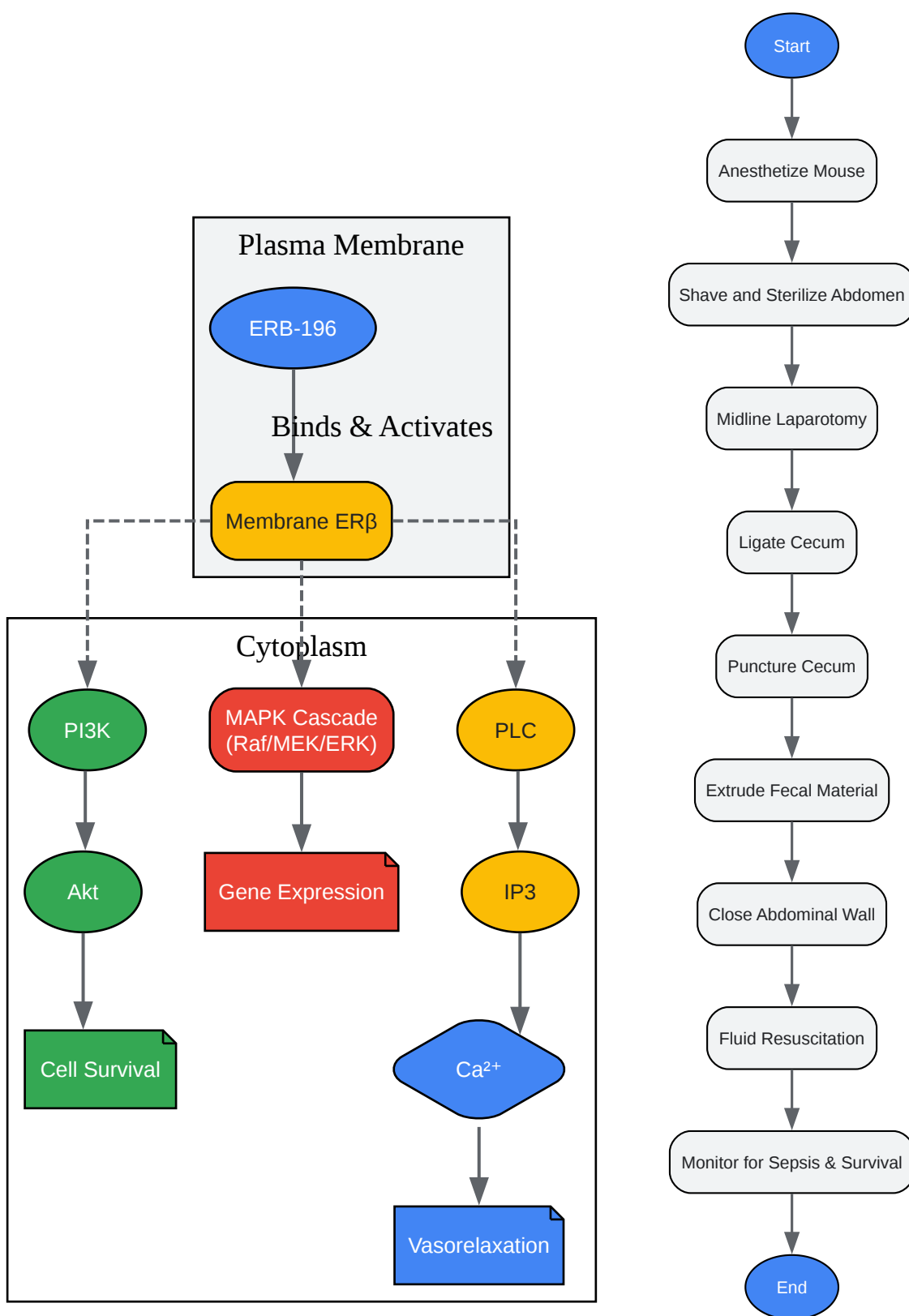
Genomic Signaling

The classical, or genomic, signaling pathway of ER β involves its translocation to the nucleus upon ligand binding, where it directly or indirectly regulates gene transcription.

- **Direct ERE-Binding:** As a homodimer, the **ERB-196/ER β** complex can bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby directly activating or repressing their transcription.
- **Transcription Factor Tethering:** ER β can also modulate gene expression without directly binding to DNA. Instead, it can "tether" to other transcription factors, such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF- κ B), and influence their transcriptional activity[6]. This mechanism is particularly relevant to the anti-inflammatory effects of **ERB-196**.

A key anti-inflammatory mechanism of **ERB-196** is the inhibition of the NF- κ B signaling pathway. ER β has been shown to interact with the p65 subunit of NF- κ B, leading to the repression of NF- κ B target genes, which include numerous pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF- α)[5].





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